N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S2/c25-16(11-2-1-3-12(8-11)24-10-18-21-22-24)20-17-19-14-6-7-23(9-15(14)28-17)29(26,27)13-4-5-13/h1-3,8,10,13H,4-7,9H2,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRKKQAUDLPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazolo[5,4-c]pyridine structure. Cyclopropylsulfonyl chloride is often used as a key reagent in the initial steps to introduce the cyclopropylsulfonyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of reduced thiazolo[5,4-c]pyridine derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its potential as a bioactive compound in drug discovery is being explored.
Medicine: It may have applications in the development of new therapeutic agents.
Industry: Its unique properties make it suitable for use in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl group and the tetrazolyl moiety are key functional groups that contribute to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three structurally related compounds are compared below, focusing on molecular features, substituents, and inferred properties:
Structural and Functional Differences
Substituent Effects: The target compound’s cyclopropylsulfonyl group likely enhances metabolic stability compared to the methyl group in and the isoxazole in . The tetrazole moiety in the target compound (pKa ~4.9) mimics carboxylic acids (pKa ~4.7) but with improved lipophilicity, which may enhance membrane permeability .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (431.5 vs. 318.35 and 332.4) may reduce oral bioavailability due to increased polar surface area or LogP deviations. However, the tetrazole and sulfonyl groups could mitigate this by improving solubility .
Research Findings and Implications
Pharmacokinetic Considerations
- Metabolic Stability : The cyclopropylsulfonyl group in the target compound is less prone to CYP450-mediated oxidation than the methyl group in or the isoxazole in , suggesting superior metabolic stability .
- Solubility : The sulfonyl group and tetrazole may enhance aqueous solubility compared to the nitro or isoxazole derivatives, though experimental data are needed to confirm this .
Target Binding and Selectivity
- The tetrazole in the target compound could act as a carboxylate bioisostere, making it suitable for targeting serine proteases or ion channels where carboxylic acids are key ligands. The nitro group in , however, might interfere with electron-rich binding pockets .
- The isoxazole in could engage in hydrogen bonding with residues like asparagine or glutamine, offering a distinct binding profile compared to the sulfonyl or nitro substituents .
Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a thiazole ring and a tetrazole moiety, both of which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and experimental evaluations.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 336.38 g/mol
- CAS Number : 1396707-93-9
This compound features a cyclopropylsulfonyl group attached to a tetrahydrothiazole and a benzamide structure with a tetrazole substituent, indicating potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and tetrazole rings exhibit significant antimicrobial properties. A study evaluating various derivatives of thiazoles demonstrated their effectiveness against different bacterial strains, suggesting that the incorporation of the cyclopropylsulfonyl group may enhance this activity due to increased lipophilicity and membrane permeability .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of similar compounds has been documented extensively. For instance, derivatives of sulfonamide-containing thiazoles have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The tetrazole moiety is also associated with analgesic properties, making it a candidate for further exploration in pain management therapies .
Neuropharmacological Activity
Research indicates that compounds with tetrazole groups can act as antagonists at various neurotransmitter receptors. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been noted for its multitarget activity as an antagonist at nicotine receptors . This suggests that the compound under consideration may have similar neuropharmacological effects, potentially impacting conditions such as anxiety or addiction.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several thiazole derivatives and evaluated their biological activities. The findings indicated that modifications to the thiazole core significantly influenced their antimicrobial and anti-inflammatory activities .
- Structure-Activity Relationship (SAR) : In another study focusing on sulfonamide derivatives, researchers identified key structural features that enhanced COX inhibition. The presence of a cyclopropyl group was particularly noted to improve potency .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
